molecular formula C18H36O2 B013888 (113C)octadecanoic acid CAS No. 85541-42-0

(113C)octadecanoic acid

Cat. No.: B013888
CAS No.: 85541-42-0
M. Wt: 285.5 g/mol
InChI Key: QIQXTHQIDYTFRH-CPZJZEHKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic acid-1-13C typically involves the incorporation of the carbon-13 isotope into the stearic acid molecule. One common method is the carboxylation of a long-chain alkyl halide with carbon-13 labeled carbon dioxide. The reaction conditions often include the use of a strong base like sodium hydroxide or potassium hydroxide to facilitate the carboxylation process .

Industrial Production Methods

Industrial production of Octadecanoic acid-1-13C follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the carbon-13 isotope and ensure its incorporation into the stearic acid molecule. The final product is then purified to achieve high purity levels, typically above 98% .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecanoic acid-1-13C is widely used in scientific research due to its stable isotope label. Some of its applications include:

Mechanism of Action

The mechanism of action of Octadecanoic acid-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the molecule’s transformation and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecanoic acid-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying the initial steps of metabolic pathways. Its long carbon chain also makes it suitable for studying lipid metabolism and interactions within biological membranes .

Properties

IUPAC Name

(113C)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-CPZJZEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583512
Record name (1-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85541-42-0
Record name (1-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85541-42-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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